(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 2-fluorobenzyl bromide, and 1-phenylethylamine. The key steps in the synthesis may involve:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling reactions to attach the phenylethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate the reaction.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide include other pyrazole derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O3/c1-20(21-9-5-4-6-10-21)33-30(36)24(17-32)15-25-19-35(18-23-11-7-8-12-26(23)31)34-29(25)22-13-14-27(37-2)28(16-22)38-3/h4-16,19-20H,18H2,1-3H3,(H,33,36)/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEZUPWULCPZBK-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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